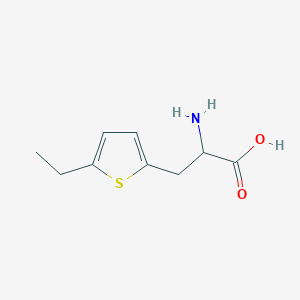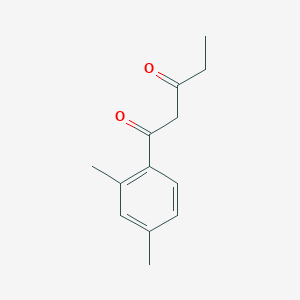
2-(2-Aminopropoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Aminopropoxy)acetic acid is an organic compound with the molecular formula C5H11NO3 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-(2-aminopropoxy) group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminopropoxy)acetic acid typically involves the reaction of 2-chloroethanol with 2-aminopropanol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the 2-aminopropoxy group. The reaction is carried out in an organic solvent such as acetonitrile at elevated temperatures (around 80°C) for 24 hours .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled to minimize the formation of by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-(2-Aminopropoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-nitropropoxy)acetic acid.
Reduction: Formation of 2-(2-aminopropoxy)ethanol.
Substitution: Formation of various derivatives depending on the substituent introduced.
科学的研究の応用
2-(2-Aminopropoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes[][4].
類似化合物との比較
Similar Compounds
- 2-(2-Aminoethoxy)acetic acid
- 2-(2-Aminopropoxy)propanoic acid
- 2-(2-Aminobutoxy)acetic acid
Uniqueness
2-(2-Aminopropoxy)acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its 2-aminopropoxy group allows for specific interactions with biological targets, making it a valuable compound for research and development .
特性
分子式 |
C5H11NO3 |
|---|---|
分子量 |
133.15 g/mol |
IUPAC名 |
2-(2-aminopropoxy)acetic acid |
InChI |
InChI=1S/C5H11NO3/c1-4(6)2-9-3-5(7)8/h4H,2-3,6H2,1H3,(H,7,8) |
InChIキー |
WFMIBUGHYJBYJX-UHFFFAOYSA-N |
正規SMILES |
CC(COCC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


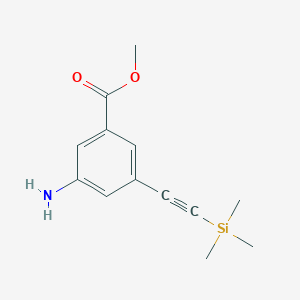
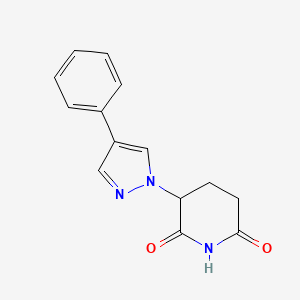
![2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/no-structure.png)
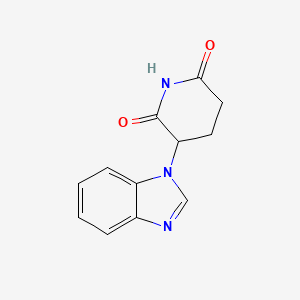
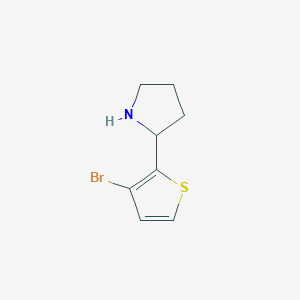
![[(3S,4S)-3-amino-4-(4-fluorophenyl)piperidin-1-yl]-spiro[4,6-dihydropyrrolo[1,2-b]pyrazole-5,1'-cyclopropane]-2-ylmethanone;hydrochloride](/img/structure/B13547509.png)
![N-{[4-(aminomethyl)phenyl]methyl}-3-methyl-8-thiabicyclo[3.2.1]octane-3-carboxamidehydrochloride](/img/structure/B13547521.png)

